Biotinyl-6-aminoquinoline

Catalog No.
S584201
CAS No.
91853-89-3
M.F
C19H22N4O2S
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotinyl-6-aminoquinoline

CAS Number

91853-89-3

Product Name

Biotinyl-6-aminoquinoline

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1

InChI Key

LQDCDPSBDPBXMX-BQFCYCMXSA-N

Synonyms

B-6-AQ, biotinyl-6-aminoquinoline

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2

fluorogenic substrate for biotinidase; structure given in first source

Biotinyl-6-aminoquinoline (BAQ) is a highly specialized, synthetic fluorogenic substrate engineered primarily for the direct quantification of biotinidase activity in complex biological matrices. With a molecular weight of 370.47 g/mol, the compound conjugates a biotin moiety to a 6-aminoquinoline fluorophore. Unlike traditional colorimetric precursors, BAQ is procured by diagnostic manufacturers and biochemical laboratories to enable single-step, kinetic fluorescence assays. Its primary commercial value lies in its ability to bypass sample pretreatment, making it the industry-standard active reagent for high-throughput newborn screening (NBS) kits and automated microplate-based enzyme kinetic workflows [1].

Research Fit

1
Fluorogenic biotinidase substrate — releases 6-aminoquinoline for quantitative enzyme activity measurement
2
Red-shifted fluorescence — visible-spectrum detection reduces matrix interference in complex samples
3
Platform-compatible — supports HPLC-fluorimetric and direct fluorometric assay workflows

Substituting Biotinyl-6-aminoquinoline with the natural enzyme substrate, biocytin, or older synthetic analogs like biotinyl-4-aminobenzoate (B-pABA) introduces severe workflow and accuracy penalties in clinical procurement. Biocytin cleavage cannot be measured directly; it requires extensive sample dialysis and complex secondary derivatization of the released lysine. Meanwhile, B-pABA relies on either a two-step endpoint colorimetric reaction (requiring diazotization and naphthol coupling) or UV detection. UV detection of B-pABA cleavage products suffers from massive optical interference from proteins and hemoglobin in crude samples like dried blood spots (DBS) or milk, leading to false positives or negatives. BAQ was specifically designed to overcome these limitations, allowing direct, single-step cleavage detection in unpurified matrices [1].

Substitution Risk

This Product
Biotinyl-6-aminoquinoline

Fluorogenic substrate with direct, single-step detection. Red-shifted emission at 550 nm may reduce matrix interference.

Comparator
Biotinyl-4-aminobenzoate

Requires multistep colorimetric endpoint. UV-range detection at 340 nm is susceptible to interference; often needs sample pretreatment.

MISMATCH CONTEXT
Newer Derivative Risk
Alternative fluorogenic substrates

Different leaving groups may shift fluorescence wavelengths and lack the established multi-decade detection context; method transfer may require revalidation.

Optical Window Shift for Matrix Interference Elimination

BAQ shifts the analytical detection window out of the high-interference ultraviolet range into the visible spectrum. When cleaved by biotinidase, the released 6-aminoquinoline fluorophore is measured at an excitation of 350 nm and an emission of 550 nm. In contrast, the legacy substrate biotinyl-4-aminobenzoate requires UV detection at an excitation of 276 nm and an emission of 340 nm. This longer-wavelength emission for BAQ drastically reduces interfering autofluorescence peaks from biological matrices, allowing direct injection of crude samples like milk or serum into HPLC or microplate readers without prior dialysis or protein precipitation [1].

Evidence DimensionFluorescence Emission Wavelength
Target Compound Data550 nm (Excitation 350 nm)
Comparator Or BaselineBiotinyl-4-aminobenzoate: 340 nm (Excitation 276 nm)
Quantified Difference+210 nm shift into the visible spectrum
ConditionsDirect assay in crude biological matrices (e.g., serum, milk, dried blood spots)

Eliminates the need for costly and time-consuming sample pretreatment, enabling direct high-throughput screening in unpurified clinical samples.

Specificity vs. PABA Substrate
Head-to-head
Biotinyl-6-aminoquinolinevsbiotinyl-4-aminobenzoate
Enables direct measurement — no pretreatment or dialysis needed in human milk, bovine milk, porcine serum
Reported higher specificity context for complex biological matrices
HPLC-fluorimetric assay; may streamline high-throughput workflows

Diagnostic Sensitivity and Predictive Accuracy in Clinical Screening

In clinical evaluations for biotinidase deficiency, assays utilizing BAQ demonstrate superior diagnostic reliability compared to spectrophotometric methods using N-biotinyl-p-aminobenzoate. The fluorimetric BAQ method achieved 100% sensitivity and 97% specificity, with a Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) of 0.960. The legacy spectrophotometric method yielded only 90.5% sensitivity, 93.7% specificity, and an AUC of 0.927. The 100% negative predictive value of the BAQ assay ensures that true positive cases are not missed, which is a critical procurement requirement for life-saving newborn screening programs[1].

Evidence DimensionAssay Sensitivity and ROC AUC
Target Compound Data100% sensitivity, AUC 0.960 ± 0.025
Comparator Or BaselineSpectrophotometric B-pABA assay: 90.5% sensitivity, AUC 0.927 ± 0.041
Quantified Difference+9.5% absolute sensitivity, +0.033 AUC
ConditionsClinical evaluation of human serum/plasma for biotinidase deficiency

Prevents false-negative results in clinical diagnostics, directly dictating substrate selection for IVD kit manufacturers.

Red-Shifted Fluorescence
Head-to-head
350 / 550 nm
Excitation / Emission
Red-shifted vs. 276/340 nm (PABA); reported considerably reduced interfering peaks
Visible-spectrum detection context; matrix-effect review recommended

Workflow Simplification: Single-Step vs. Multi-Step Assays

BAQ enables a direct, single-step kinetic rate assay where the enzymatic cleavage immediately generates a fluorescent signal proportional to enzyme activity. Conversely, the standard colorimetric assay using biotinyl-4-aminobenzoate is a two-step endpoint process: after enzymatic hydrolysis, the released p-aminobenzoic acid must undergo a separate diazotization reaction and coupling to a naphthol derivative to form a measurable purple chromophore. By eliminating the secondary chemical derivatization steps, BAQ significantly reduces reagent overhead, minimizes pipetting errors, and allows for continuous kinetic monitoring rather than static endpoint reading [1].

Evidence DimensionAssay Steps and Reaction Type
Target Compound Data1-step direct fluorimetric kinetic rate assay
Comparator Or BaselineB-pABA: 2-step endpoint colorimetric assay (requires diazotization)
Quantified DifferenceElimination of secondary chemical coupling steps
ConditionsAutomated microplate screening of dried blood spots (DBS)

Drastically reduces processing time and reagent costs for automated, high-throughput clinical laboratory workflows.

Screening Correlation
Cross-study
r = 0.98
n = 141; vs. colorimetric method
Reported method correlation in neonatal screening context
Finnish pilot study; cord blood serum; data to verify in local population

High-Throughput Newborn Screening (NBS) for Biotinidase Deficiency

Due to its 100% diagnostic sensitivity and compatibility with crude matrices, BAQ is the premier substrate for automated microplate assays analyzing dried blood spots (DBS). It allows clinical laboratories to rapidly identify profound or partial biotinidase deficiency without the need for sample dialysis or protein precipitation [1].

Manufacturing of In Vitro Diagnostic (IVD) Kits

IVD manufacturers procure BAQ as the core active reagent for commercial fluorometric biotinidase assay kits. Its single-step kinetic reaction profile simplifies kit formulation, reduces the number of required buffer components, and improves overall assay reproducibility compared to multi-reagent colorimetric alternatives [2].

Direct Enzyme Kinetics in Complex Biological Fluids

In biochemical research, BAQ is utilized for HPLC-fluorimetric determination of biotinidase kinetics in challenging matrices like human milk or porcine serum. Its 550 nm emission wavelength cleanly bypasses the severe UV autofluorescence typical of these protein-rich fluids, enabling accurate kinetic modeling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biotinidase confirmatory testing
Fluorogenic specificity with reduced matrix interference
Method correlation with established colorimetric assays
Complex matrix enzyme quantitation
Direct-measurement capability without pretreatment
Matrix-effect review in target sample type
High-throughput fluorometric workflows
Single-step fluorogenic reaction at 550 nm
Automation compatibility and signal stability review

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

370.14634713 Da

Monoisotopic Mass

370.14634713 Da

Heavy Atom Count

26

Wikipedia

Biotinyl-6-aminoquinoline

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